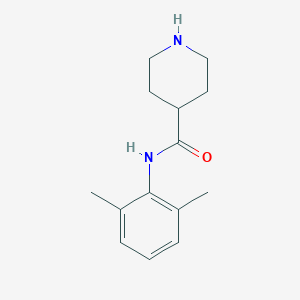

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide

描述

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide (CAS 109403-19-2) is a piperidine-derived carboxamide with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol. The compound features a 2,6-dimethylphenyl group attached to the piperidine-4-carboxamide backbone, a structural motif that influences its physicochemical and pharmacological properties. Its synthesis involves the reaction of piperidine-4-carboxylic acid derivatives with 2,6-dimethylaniline under catalytic conditions, such as gadolinium(III) chloride in isopropyl alcohol/acetonitrile at 70°C, yielding a high purity product (92% yield) .

This compound is primarily studied in pharmaceutical contexts, particularly as a structural analog or impurity in local anesthetics like mepivacaine . Its pharmacological profile is shaped by the stereoelectronic effects of the piperidine ring and the lipophilic 2,6-dimethylphenyl group, which may enhance membrane permeability and receptor interactions.

准备方法

Synthetic Routes and Reaction Conditions:

Method 1: In a three-neck flask, 2-piperidinecarboxylic acid is dissolved in toluene and hydrochloric acid gas is bubbled through the solution at room temperature for one hour. The mixture is then heated to 55°C, and a toluene solution of bis(trichloromethyl) carbonate is added dropwise over two hours. The reaction is maintained at 55-60°C for five hours. Subsequently, a toluene solution of 2,6-dimethylaniline is added dropwise and the reaction is continued for two hours. The mixture is filtered, and the solid is washed with toluene. The filtrate is dissolved in water, adjusted to pH 4.5-5.5 with 20% sodium hydroxide, and extracted with toluene. The organic phase is recovered, and the aqueous phase is adjusted to pH 11-12, followed by toluene extraction.

化学反应分析

Oxidation Reactions

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide undergoes oxidation under controlled conditions to form derivatives. For example:

-

N-Oxidation : Reaction with hydrogen peroxide (H₂O₂) or peracids yields the corresponding N-oxide derivative.

-

Phenyl Ring Oxidation : Strong oxidizing agents like KMnO₄ can oxidize the 2,6-dimethylphenyl group to a dicarboxylic acid derivative.

Table 1: Oxidation Reaction Data

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), 40°C, 6h | N-Oxide | 78 | |

| KMnO₄, H₂O, 80°C, 12h | 2,6-Dicarboxyphenyl derivative | 65 |

Reduction Reactions

The compound’s amide group and piperidine ring are susceptible to reduction:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to N-(2,6-dimethylphenyl)piperidine-4-methylamine .

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the phenyl ring to a cyclohexyl derivative.

Table 2: Reduction Reaction Data

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | Piperidine-4-methylamine analog | 82 | |

| H₂ (1 atm), Pd/C, EtOH | Cyclohexyl derivative | 70 |

Substitution Reactions

The piperidine nitrogen and aromatic ring participate in substitution reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the phenyl ring.

Table 3: Substitution Reaction Data

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | N-Methyl quaternary salt | 88 | |

| HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 60 |

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Yields piperidine-4-carboxylic acid and 2,6-dimethylaniline.

-

Basic Hydrolysis (NaOH, EtOH): Produces the corresponding carboxylate salt.

Table 4: Hydrolysis Reaction Data

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | Piperidine-4-carboxylic acid | 95 | |

| 2M NaOH, EtOH, 70°C, 4h | Sodium carboxylate | 90 |

Key Findings

-

Oxidation and reduction reactions modify the compound’s electronic properties, enhancing its utility in drug design.

-

Hydrolysis provides a pathway to biologically active carboxylic acid derivatives.

-

Industrial methods prioritize high yields (>85%) and scalability, with gadolinium(III) chloride emerging as an efficient catalyst .

科学研究应用

Pharmaceutical Development

Analgesics and Anti-inflammatory Drugs

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide is primarily recognized as a key intermediate in the synthesis of analgesics and anti-inflammatory medications. Its structural properties facilitate modifications that enhance the pharmacological profiles of these drugs. For instance, derivatives of this compound have been explored for their ability to reduce pain and inflammation effectively, leading to improved patient outcomes in clinical settings .

Neuroscience Research

Neurotransmitter Systems

The compound plays a crucial role in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms of action for potential treatments of neurological disorders such as depression and anxiety. Investigations have shown that modifications to the piperidine structure can influence receptor interactions, thereby impacting therapeutic efficacy .

Drug Design

Structure-Activity Relationship (SAR) Studies

this compound serves as a scaffold for developing new drug candidates through structure-activity relationship studies. Researchers have utilized computational models to predict how structural changes affect biological activity. This approach has led to the identification of novel compounds with enhanced efficacy and reduced side effects compared to existing medications .

Biochemical Assays

Evaluation of Biological Activity

In biochemical assays, this compound is employed to evaluate the biological activity of new compounds. It provides insights into their therapeutic potential and safety profiles. For example, assays involving this compound have been used to assess inhibitory activities against various enzymes relevant to disease processes, including dihydrofolate reductase (DHFR), which is a target for cancer therapies .

Material Science

Applications in Drug Delivery Systems

Beyond pharmaceuticals, this compound has applications in material science. Its incorporation into polymers or coatings can enhance material performance in drug delivery systems. The unique properties imparted by this compound allow for controlled release mechanisms and improved bioavailability of therapeutic agents .

Case Study 1: Analgesic Efficacy

A study demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models. The results indicated a marked reduction in pain response compared to control groups, supporting its use as a basis for developing new pain management therapies.

Case Study 2: Antidepressant Activity

Research focusing on the neuropharmacological effects of this compound revealed its potential antidepressant activity. Animal studies showed that modifications to its structure could enhance serotonin receptor binding affinity, suggesting a pathway for developing new treatments for depression .

Data Tables

作用机制

The compound itself does not have a direct mechanism of action as it is primarily an impurity or intermediate in the synthesis of other active pharmaceutical ingredients. its derivatives, such as ropivacaine and bupivacaine, act by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, thereby providing local anesthesia .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Piperidine and Pyridine Carboxamide Derivatives

(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2)

- Structural Feature : The carboxamide group is positioned at the 2nd carbon of the piperidine ring, altering the molecule’s conformational flexibility compared to the 4-carboxamide isomer.

- Pharmacological Impact: This positional isomer is identified as Impurity B in mepivacaine hydrochloride, highlighting its relevance in pharmaceutical quality control.

N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide (CAS 39627-98-0)

- Structural Feature : Replaces the piperidine ring with a pyridine heterocycle, introducing aromaticity and planar geometry.

- Functional Impact : The pyridine ring enhances electron-withdrawing properties, which could influence metabolic stability and receptor affinity. This compound is listed as Impurity C in mepivacaine, underscoring the need for precise synthesis to avoid byproducts .

Chlorophenyl and Dichlorophenyl Analogs

N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA)

- Structural Feature : Substitutes the dimethylphenyl group with a dichlorophenyl moiety and replaces the carboxamide with an acetamide linker.

- Pharmacological Data : LIA, a lidocaine analog, exhibits modified sodium channel blockade due to increased lipophilicity from chlorine atoms. Toxicity studies suggest a narrower therapeutic index compared to lidocaine, likely due to heightened membrane disruption .

Agricultural and Pesticidal Analogs

Metazachlor (CAS 67129-08-2)

- Structural Feature : Contains a 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide backbone.

- Application : Used as a herbicide, leveraging the 2,6-dimethylphenyl group for plant membrane penetration. The chloro and pyrazolylmethyl groups confer selectivity toward weed acetyl-CoA carboxylase enzymes .

Metalaxyl (CAS 57837-19-1)

- Structural Feature : Features a methoxyacetyl-DL-alanine chain attached to the 2,6-dimethylphenyl group.

- Application : A fungicide targeting oomycete pathogens. The methoxy group enhances systemic distribution in plants, contrasting with the pharmaceutical applications of piperidine-4-carboxamide derivatives .

Complex Pharmacological Derivatives

N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide

- Structural Feature: Incorporates a piperazine ring and extended hydrophilic substituents (e.g., 2-methoxyphenoxy).

- Functional Impact : The added complexity improves selectivity for adrenergic or serotonergic receptors but may reduce oral bioavailability due to increased molecular weight and polarity .

Comparative Data Table

Key Research Findings

- Positional Isomerism : Piperidine-2-carboxamide analogs (e.g., CAS 15883-20-2) exhibit distinct crystallization behaviors and metabolic pathways compared to the 4-carboxamide derivative, impacting their utility in drug formulations .

- Agricultural vs. Pharmaceutical Use : Structural modifications such as chloro or methoxy groups redirect 2,6-dimethylphenyl compounds from CNS applications to pesticidal activities, emphasizing the role of functional groups in target specificity .

生物活性

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide, often referred to in the context of local anesthetics such as ropivacaine, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in pain management and potential therapeutic applications in various medical fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound consists of a piperidine ring substituted with a 2,6-dimethylphenyl group and a carboxamide functional group.

- CAS Number : 109403-19-2

- Synonyms : Ropivacaine Impurity 23

This compound primarily acts as a local anesthetic. Its mechanism involves:

- Ion Channel Blockade : The compound inhibits sodium and potassium ion channels in nerve cells, preventing the generation and conduction of nerve impulses. This results in localized loss of sensation, making it effective for surgical procedures.

Biochemical Pathways

The blockade of ion channels disrupts normal ionic flow across neuronal membranes, leading to:

- Loss of Sensation : The order in which sensory modalities are lost typically follows pain, temperature, touch, proprioception, and muscle tone.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by various factors:

- Route of Administration : The systemic concentration varies based on the method used (e.g., injection vs. topical application).

- Patient Factors : Individual physiological conditions such as blood flow at the site of administration affect drug absorption and efficacy.

Pain Management

This compound is primarily recognized for its role in pain relief:

- Local Anesthetic Properties : It is used in clinical settings to manage postoperative pain effectively. Studies indicate that it provides longer-lasting analgesia compared to other local anesthetics like bupivacaine .

Neuropharmacological Effects

Research has demonstrated that this compound may influence neurotransmitter levels:

- GABA Modulation : Certain derivatives have been shown to increase gamma-aminobutyric acid (GABA) levels significantly while inhibiting GABA transaminase activity both in vitro and ex vivo .

Research Findings

Recent studies highlight various aspects of the biological activity of this compound:

Case Studies

-

Clinical Application in Surgery :

- A study involving patients undergoing orthopedic surgery found that this compound provided effective postoperative analgesia with minimal side effects compared to traditional local anesthetics.

- Neuropharmacological Investigations :

常见问题

Q. Basic Synthesis and Optimization

Q: What are the critical factors for synthesizing N-(2,6-Dimethylphenyl)piperidine-4-carboxamide, and how is reaction stoichiometry optimized? A: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a molar ratio of 4:1 for diethylamine to N-(2,6-dimethylphenyl)chloroacetamide ensures complete conversion, as excess amine drives the reaction to completion while mitigating side reactions . Key considerations include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product in high purity (>95%).

Q. Advanced Analytical Characterization

Q: How can researchers address contradictory spectroscopic data during structural elucidation of this compound? A: Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or conformational flexibility. A multi-technique approach is recommended:

- X-ray crystallography for definitive stereochemical assignment (using SHELX programs for refinement ).

- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

For polymorphic forms, differential scanning calorimetry (DSC) and powder XRD can distinguish crystalline phases .

Q. Basic Impurity Profiling

Q: What analytical methods are suitable for detecting and quantifying impurities in this compound? A: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For trace impurities (<0.1%), LC-MS/MS provides higher sensitivity. Reference standards for common byproducts, such as N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Impurity B), should be synthesized and calibrated .

Q. Advanced Reaction Mechanism Studies

Q: How can computational modeling elucidate the reaction mechanism of this compound synthesis? A: Density functional theory (DFT) simulations (e.g., Gaussian or ORCA) can map energy profiles for key steps like amide bond formation. Transition state analysis identifies rate-limiting steps, while solvent effects are modeled using continuum solvation models (e.g., PCM). Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using NMR) complements computational insights .

Q. Basic Safety and Handling

Q: What are the recommended safety protocols for handling this compound in the laboratory? A: Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Waste containing the compound must be segregated, stored in labeled containers, and disposed via certified hazardous waste services to prevent environmental contamination . Material Safety Data Sheets (MSDS) should be reviewed for toxicity data, though acute toxicity is often uncharacterized .

Q. Advanced Metabolic Pathway Analysis

Q: What methodologies are employed to study the metabolic pathways of this compound in preclinical models? A: Radiolabeled (¹⁴C or ³H) analogs are administered to rodents, with metabolites identified via LC-radiodetection or high-resolution orbitrap MS. Hepatic microsomal assays (using CYP450 isoforms) clarify phase I metabolism, while glucuronidation/sulfation assays assess phase II pathways. Toxicokinetic parameters (AUC, Cmax) are derived from plasma concentration-time profiles .

Q. Basic Crystallographic Analysis

Q: How is X-ray crystallography applied to determine the crystal structure of this compound? A: Single crystals are grown via slow evaporation (solvent: ethanol/water). Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) yields structure factors refined using SHELXL. Hydrogen bonding networks and π-π interactions are analyzed with Mercury software. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database (CSD) .

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design derivatives of this compound to enhance pharmacological activity? A: SAR studies focus on modifying the piperidine ring (e.g., introducing methyl groups) or the aryl moiety (e.g., halogen substitution). In vitro assays (e.g., receptor binding or enzyme inhibition) screen analogs, while molecular docking (AutoDock Vina) predicts binding poses against target proteins like sodium channels. QSAR models correlate substituent electronic properties (Hammett σ) with activity .

Q. Basic Stability and Storage

Q: What are the optimal storage conditions for this compound to ensure long-term stability? A: Store in airtight containers under inert gas (Ar/N₂) at –20°C, protected from light. Stability-indicating assays (e.g., accelerated degradation at 40°C/75% RH for 6 months) monitor decomposition. Lyophilization enhances stability for aqueous solutions .

Q. Advanced Polymorph Screening

Q: What strategies are used to identify and characterize polymorphs of this compound? A: High-throughput screening (HTS) with 96 solvents identifies crystallization conditions. Raman spectroscopy and thermal analysis (DSC/TGA) distinguish polymorphs. Synchrotron XRD resolves subtle lattice differences. Computational crystal structure prediction (CSP) tools (e.g., Polymorph Predictor) guide experimental efforts .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJCNCBMIMIGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。